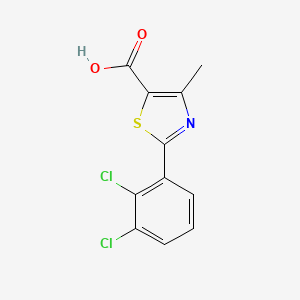

2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Beschreibung

2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole-based small molecule characterized by a dichlorinated phenyl ring at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5 of the thiazole core (Molecular formula: C₁₁H₇Cl₂NO₂S; Molecular weight: 288.15) .

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZTUBKQFWBZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2,3-Dichlorophenyl-substituted α-bromoketone or α-chloroketone as the precursor for the phenyl substituent.

- Ethyl thiooxamate or thioamide derivatives as sulfur and nitrogen sources for thiazole ring formation.

- Methyl substituent introduced via methylated α-haloketones or methylation steps.

Stepwise Synthetic Route

Synthesis of α-bromoketone intermediate : The 2,3-dichlorophenyl ketone is brominated at the α-position to yield the α-bromoketone, which serves as a key electrophilic intermediate.

Cyclization with ethyl thiooxamate : The α-bromoketone reacts with ethyl thiooxamate under basic conditions to form the thiazole ring, producing the ethyl ester of the thiazole-5-carboxylate.

Hydrolysis of the ester : The ethyl ester is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide in methanol or tetrahydrofuran) to yield the free carboxylic acid.

Purification : The acid is precipitated by acidification (e.g., with hydrochloric acid), filtered, washed, and dried to obtain the pure this compound.

Reaction Conditions and Yields

The following table summarizes typical conditions adapted from related thiazole carboxylic acid syntheses:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| α-Bromoketone formation | Bromination of 2,3-dichlorophenyl ketone with NBS or Br2 | 0–25 °C | 1–3 hours | 80–90 | Controlled to avoid overbromination |

| Cyclization with ethyl thiooxamate | Reaction in CHCl3 or suitable solvent with base (e.g., triethylamine) | Reflux or RT | 4–12 hours | 70–85 | Formation of ethyl thiazole-5-carboxylate ester |

| Ester hydrolysis | NaOH in MeOH/THF aqueous mixture | 20–25 °C | 0.5–1 hour | 90–95 | Followed by acidification with HCl |

| Acid precipitation and isolation | Acidification with conc. HCl, filtration, washing, drying | 0 °C (ice bath) | 15–30 minutes | — | White solid product |

Note: These conditions are adapted from synthesis protocols for similar thiazole carboxylic acids such as 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid.

Representative Example Procedure

To a solution of 2,3-dichlorophenyl α-bromoketone (prepared by bromination of 2,3-dichlorophenyl methyl ketone) in chloroform, ethyl thiooxamate is added along with a base such as triethylamine. The mixture is stirred at room temperature or refluxed until completion (monitored by TLC).

The resulting ethyl ester intermediate is isolated and then subjected to hydrolysis by stirring with sodium hydroxide in a mixture of tetrahydrofuran and methanol at room temperature for 30 minutes.

The reaction mixture is concentrated under reduced pressure, dissolved in water, cooled to 0 °C, and acidified with concentrated hydrochloric acid to precipitate the target acid.

The solid is filtered, washed with cold water, and dried under vacuum to yield the pure this compound.

Analytical Characterization and Purity

- NMR (Nuclear Magnetic Resonance) : Confirms the thiazole ring formation and substitution pattern.

- Mass Spectrometry (MS) : Verifies molecular weight consistent with the target compound.

- Infrared Spectroscopy (IR) : Shows characteristic carboxylic acid (broad O-H stretch) and thiazole ring vibrations.

- Elemental Analysis : Confirms the expected elemental composition.

Research Findings and Optimization Notes

The cyclization step is sensitive to reaction conditions; mild bases and controlled temperatures favor higher yields and purity.

Hydrolysis of the ester to the acid is generally high yielding and rapid under mild basic conditions, minimizing side reactions.

The presence of electron-withdrawing chlorine substituents on the phenyl ring may influence reactivity, requiring careful monitoring of bromination and cyclization steps.

Purification by precipitation after acidification is effective for isolating the product in high purity.

Summary Table of Preparation Method

| Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| α-Bromoketone synthesis | 2,3-Dichlorophenyl methyl ketone + NBS/Br2 | 0–25 °C, 1–3 h | α-Bromoketone intermediate |

| Thiazole ring formation | α-Bromoketone + ethyl thiooxamate + base | RT or reflux, 4–12 h | Ethyl thiazole-5-carboxylate ester |

| Ester hydrolysis | NaOH in MeOH/THF | RT, 0.5–1 h | This compound |

| Isolation and purification | Acidification with HCl | 0 °C, 15–30 min | Pure acid as white solid |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's functional groups.

Substitution: Substitution reactions are common, where different substituents replace the chlorine atoms or other groups on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid serves as an intermediate in synthesizing more complex molecules. Its unique structure allows it to act as a valuable building block in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Notes |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Forms derivatives with higher oxidation states. |

| Reduction | LiAlH₄ | Modifies functional groups. |

| Substitution | Various nucleophiles/electrophiles | Alters chlorine atoms or other groups on the phenyl ring. |

Biology

This compound has garnered attention for its potential biological activity . Studies indicate that it may serve as a lead compound for developing new drugs or bioactive molecules.

Biological Activities:

-

Antibacterial Activity : Research shows that thiazole derivatives exhibit considerable antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentrations (MICs) for various derivatives have been reported:

Compound MIC (µg/mL) 2-(2,3-Dichlorophenyl) 40-50 against E. faecalis 4-Methyl Thiazole Derivative Comparable to ceftriaxone -

Anticancer Activity : The anticancer potential of this compound has been evaluated across several studies, showing efficacy against various cancer cell lines. For instance:

Compound A549 Cell Viability (%) Control 100 Compound with 3,5-dichloro 21.2 Compound without substitution 63.4 - Antioxidant Activity : The antioxidant capacity has also been investigated, with IC50 values ranging from 15.3 to 19.6 µM indicating potential therapeutic applications in oxidative stress-related conditions.

Medicinal Applications

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its interactions with specific molecular targets may lead to biological responses beneficial for treating diseases. The mechanism of action typically involves binding to enzymes or receptors.

Industrial Applications

Industrially, this compound is utilized in the production of:

- Agrochemicals

- Dyes

- Other chemical products

Its versatility makes it a valuable component across various industrial applications.

Wirkmechanismus

The mechanism by which 2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, whether in research or practical applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

- Key Features: The phenyl ring bears a cyano (-CN) and isobutoxy (-OCH₂CH(CH₃)₂) group at positions 3 and 4, respectively. These substituents enhance electron-withdrawing effects and steric bulk .

- Activity : A clinically approved xanthine oxidase inhibitor for gout, Febuxostat demonstrates high specificity due to its optimized substituents, which improve binding to the enzyme’s active site .

- Comparison: The dichlorophenyl group in the target compound lacks the polar cyano and bulky isobutoxy groups, likely reducing xanthine oxidase affinity but increasing lipophilicity .

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)

- Key Features: A chlorobenzylamino group replaces the dichlorophenyl ring, introducing a flexible spacer between the aromatic and thiazole moieties .

- Activity : Shows antidiabetic effects in STZ-induced NIDDM rats, with the chlorobenzyl group critical for hypoglycemic activity .

Ethyl 2-(2-Chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

- Key Features : Contains a single chlorine on the phenyl ring, a hydroxyl group at position 4, and an esterified carboxylic acid .

- Comparison : The target compound’s free carboxylic acid and dichloro substitution likely enhance polarity and receptor binding compared to this ester derivative .

Structural Modifications and Pharmacokinetic Implications

Spacer Incorporation

- Derivatives with a methylene amine spacer between the phenyl and thiazole rings (e.g., 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids) exhibit altered enzyme inhibition profiles compared to Febuxostat’s direct linkage .

- Impact : Spacers may reduce steric hindrance or modulate electronic effects, affecting interactions with enzymes like xanthine oxidase .

Sulfonamide Derivatives

- Compounds such as 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid introduce sulfonamide groups, enhancing hydrogen-bonding capacity and acidity .

Physicochemical Properties and Drug Development

Biologische Aktivität

2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antibacterial, anticancer, and antioxidant effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C11H7Cl2NO2S |

| Molecular Weight | 288.15 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with dichlorophenyl compounds under controlled conditions. Various methods have been documented in literature to optimize yield and purity.

Antibacterial Activity

Research indicates that compounds related to thiazoles exhibit considerable antibacterial properties. For instance, derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid demonstrated structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Minimum Inhibitory Concentrations (MICs) for various derivatives have been reported:

| Compound | MIC (µg/mL) |

|---|---|

| 2-(2,3-Dichlorophenyl) | 40-50 against E. faecalis |

| 4-Methyl Thiazole Derivative | Comparable to ceftriaxone |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, thiazole derivatives have shown efficacy against various cancer cell lines. For example, compounds with similar structures reduced the viability of A549 lung cancer cells significantly .

Cell Viability Results :

| Compound | A549 Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound with 3,5-dichloro | 21.2 |

| Compound without substitution | 63.4 |

These results indicate that structural modifications can enhance anticancer activity.

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has also been investigated. Compounds similar to this compound exhibited moderate antioxidant activities with IC50 values ranging from 15.3 to 19.6 µM . This suggests potential therapeutic applications in oxidative stress-related conditions.

Case Studies

Several studies have highlighted the biological relevance of thiazole derivatives:

- Antimicrobial Study : A study demonstrated that a series of thiazole derivatives showed promising activity against drug-resistant bacterial strains.

- Cancer Research : A derivative was tested on multiple cancer cell lines and exhibited IC50 values lower than standard chemotherapeutic agents.

- Oxidative Stress Investigations : Research indicated that thiazole compounds could mitigate oxidative damage in cellular models.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

The compound is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas or thioamides. For example, a precursor like 2,3-dichlorobenzoyl chloride can react with 4-methylthiazole-5-carboxylic acid derivatives under reflux in anhydrous solvents (e.g., dichloromethane or ethanol). Purification often involves recrystallization or column chromatography to isolate the product .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

Q. How is the compound utilized in pharmacological screening?

It is tested in enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorometric or colorimetric readouts. Dose-response curves (IC₅₀ values) are generated to evaluate potency. Cell-based assays (e.g., cytotoxicity in cancer lines) are performed with MTT or resazurin-based viability tests .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly acidic conditions), and catalyst selection (e.g., p-toluenesulfonic acid). Solvent choice (polar aprotic solvents like DMF may enhance reactivity) and stoichiometric ratios (1:1.2 molar ratio of haloketone to thioamide) are critical. Computational modeling (DFT) can predict transition states to guide condition refinement .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Validate results across multiple assays (e.g., SPR for binding affinity vs. functional assays).

- Perform structural analogs studies to isolate the role of the 2,3-dichlorophenyl group.

- Use molecular docking to correlate electronic effects (Cl substituent positions) with target binding .

Q. How can spectral data (e.g., NMR) be interpreted to distinguish positional isomers?

The 2,3-dichlorophenyl group creates distinct splitting patterns in ¹H NMR due to deshielding effects. For example:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

- Purification bottlenecks : Transition from column chromatography to recrystallization for large batches.

- Byproduct formation : Monitor intermediates via LC-MS to suppress side reactions (e.g., hydrolysis of the carboxylic acid group).

- Solvent recovery : Implement green chemistry principles (e.g., ethanol/water mixtures) to reduce waste .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Synthesize derivatives with variations in the thiazole ring (e.g., methyl → ethyl) and phenyl substituents (e.g., Cl → F).

- Test analogs against a panel of targets (enzymes, receptors) to map pharmacophore requirements.

- Use QSAR models to predict logP and solubility impacts of substituent changes .

Q. What computational tools are recommended for studying its reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.